3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659215
InChI: InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3/i1D3,4D2,5D2,6D2
SMILES:
Molecular Formula: C19H27NO3
Molecular Weight: 326.5 g/mol

3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9

CAS No.:

Cat. No.: VC16659215

Molecular Formula: C19H27NO3

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 -

Specification

Molecular Formula C19H27NO3
Molecular Weight 326.5 g/mol
IUPAC Name 9,10-dimethoxy-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Standard InChI InChI=1S/C19H27NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h9-10,14,16H,4-8,11-12H2,1-3H3/i1D3,4D2,5D2,6D2
Standard InChI Key CXDIPZOEHIFPBF-VYNTZABCSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Canonical SMILES CCCCC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Introduction

Chemical Structure and Deuteration Strategy

Core Modifications

The compound’s structure diverges from tetrabenazine at two key sites:

  • Position 3 Substitution: The 2-methylpropyl side chain is replaced with a linear n-butyl group (-CH2CH2CH2CH3). This alteration likely reduces steric hindrance and modulates lipophilicity, potentially influencing blood-brain barrier permeability and target engagement .

  • Deuterium Incorporation: Nine hydrogen atoms are substituted with deuterium. Based on analogous deutetrabenazine (d6-tetrabenazine) designs, deuterium is expected to occupy methoxy (-OCD3) groups and the n-butyl chain .

Table 1: Structural Comparison with Tetrabenazine and Deutetrabenazine

FeatureTetrabenazineDeutetrabenazine (d6)3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9
Position 3 Substituent2-Methylpropyl2-Methylpropyln-Butyl
Deuteration SitesNoneMethoxy groups (d6)Methoxy groups + n-butyl chain (d9)
Molecular FormulaC19H27NO3C19H21D6NO3C20H21D9NO3

Synthesis and Industrial Scalability

Reaction Pathway Optimization

The synthesis of 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 builds on methodologies developed for tetrabenazine and deutetrabenazine, which emphasize cost-effective, non-genotoxic processes . Key steps include:

  • Alkylation: Introduction of the n-butyl group via nucleophilic substitution, replacing the traditional isobutyl moiety.

  • Deuteration: Isotopic enrichment using deuterated reagents (e.g., D2O, CD3I) under controlled conditions to ensure regioselectivity .

  • Purification: Chromatographic techniques to isolate the desired stereoisomers, critical for VMAT2 inhibition efficacy .

Pharmacokinetic and Metabolic Profile

Deuteration’s Impact on Metabolism

Deuterium’s kinetic isotope effect (DKIE) slows cytochrome P450-mediated oxidation, particularly at methoxy and alkyl sites . For 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9, this results in:

  • Extended Half-Life: Reduced first-pass metabolism increases systemic exposure. In deutetrabenazine, deuterium substitution doubled the half-life compared to tetrabenazine .

  • Metabolite Attenuation: O-desmethyl metabolites, linked to neurotoxicity, are minimized. Preclinical data on deutetrabenazine show a 50–70% reduction in O-desmethyl metabolite AUC .

Table 2: Projected Pharmacokinetic Parameters vs. Tetrabenazine

ParameterTetrabenazine3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9 (Estimated)
Half-Life (t1/2)4–8 hours12–18 hours
AUC (ng·h/mL)100250–300
Cmax (ng/mL)2015–18
O-Desmethyl MetabolitesHighLow (<50% of parent compound)

Therapeutic Applications and Clinical Relevance

Target Indications

Like tetrabenazine, this derivative is indicated for:

  • Huntington’s Disease Chorea: By depleting presynaptic dopamine, it mitigates involuntary movements .

  • Tardive Dyskinesia: Potential off-label use, given VMAT2’s role in regulating monoamine release .

Advantages Over Existing Therapies

  • Reduced Dosing Frequency: Prolonged half-life may enable once-daily dosing, improving compliance.

  • Improved Safety Profile: Lower metabolite exposure decreases risks of depression, parkinsonism, and sedation .

Comparative Analysis with Deuterated Analogues

Deutetrabenazine (d6) vs. 3-Des(2-methylpropyl)-3-n-butyl Tetrabenazine-d9

While deutetrabenazine focuses on methoxy deuteration, the n-butyl substitution in this compound may enhance target affinity and distribution. Preferential blood-brain barrier penetration due to altered lipophilicity could yield superior efficacy in movement disorders .

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